DI-Stearoyl-3-SN-phosphatidylethanolamine

Lipid Nanoparticles Liposomes Membrane Stability

Formulators of liposomal drugs face rapid immune clearance when using lower-Tm phospholipids, compromising circulation half-life and tumor accumulation. DSPE (Tm=74°C) solves this with rigid C18 saturated acyl chains that confer exceptional bilayer stability. • 4.25× longer elimination half-life vs. alternative PEG anchors when formulated as DSPE-PEG2000 at 2 mol% • ~3× lower hemolytic potential compared to DOTAP/DOPE lipoplexes • Maintains LNP integrity during nebulization vs. DMPE-PEG; prevents premature pH-sensitive fusion Supplied as >98% pure white powder. Bulk quantities available for process development and GMP manufacturing.

Molecular Formula C41H82NO8P
Molecular Weight 748.1 g/mol
Cat. No. B1258712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDI-Stearoyl-3-SN-phosphatidylethanolamine
Molecular FormulaC41H82NO8P
Molecular Weight748.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCCCCCCCCCCC
InChIInChI=1S/C41H82NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(43)47-37-39(38-49-51(45,46)48-36-35-42)50-41(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h39H,3-38,42H2,1-2H3,(H,45,46)/t39-/m0/s1
InChIKeyLVNGJLRDBYCPGB-KDXMTYKHSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DSPE Procurement Guide: LNPs & Liposomes


DI-Stearoyl-3-SN-phosphatidylethanolamine (DSPE) is a saturated synthetic phospholipid belonging to the phosphatidylethanolamine (PE) class . It features an 18-carbon distearoyl (18:0) acyl chain configuration and a neutral charge at physiological pH . With a high gel-to-liquid crystalline phase transition temperature (Tm) of 74°C , DSPE confers exceptional bilayer rigidity and stability in lipid-based delivery systems. It serves as a critical anchor lipid for polyethylene glycol (PEG) conjugation, enabling the fabrication of sterically stabilized 'Stealth' liposomes and lipid nanoparticles (LNPs) with prolonged systemic circulation .

1
PEG anchor lipid for stealth liposome and LNP fabrication
2
High-Tm C18 saturated chains reported to confer bilayer rigidity
3
Neutral charge at physiological pH for reduced nonspecific binding context

Risks of Generic DSPE Substitution


Direct substitution of DSPE with other phosphatidylethanolamines (e.g., DMPE, DPPE, DOPE) or other lipid classes (e.g., DSPC, HPI) is not functionally equivalent and carries a high risk of altering critical quality attributes (CQAs) of the final nanomedicine. The acyl chain length (C18 vs. C16/C14) and degree of saturation directly dictate the lipid's phase transition temperature (Tm), which in turn governs membrane fluidity, bilayer stability, and resistance to serum protein opsonization . Furthermore, the specific molecular packing of DSPE's C18 chains influences the optimal density and conformation of conjugated PEG chains, a parameter that cannot be replicated by analogs with different chain lengths (e.g., DMPE) or unsaturation (e.g., DOPE) without empirically re-optimizing the entire formulation . These structural disparities manifest as measurable differences in in vivo pharmacokinetics (e.g., circulation half-life, AUC), in vitro toxicity profiles (e.g., hemolytic potential, cytotoxicity), and intracellular trafficking behavior .

DSPE vs DPPE (C16:0): Lower Tm may alter bilayer fluidity and drug retention profile
DSPE vs DMPE (C14:0): Shorter acyl chain may reduce PEG anchor packing stability
DSPE vs DOPE (unsaturated): Different molecular packing may shift pharmacokinetic profile

DSPE vs. Alternatives: Comparative Evidence


Bilayer Rigidity from High Phase Transition Temperature

The phase transition temperature (Tm) is a critical determinant of lipid bilayer stability. DSPE (C18:0) exhibits a Tm of 74°C, which is significantly higher than that of DPPE (C16:0) at 63°C and DMPE (C14:0) at 50°C . This 11-24°C differential translates to a more rigid, less permeable bilayer at physiological temperature (37°C) . Formulations replacing DSPE with DPPE or DMPE risk premature drug leakage and reduced stability in storage or circulation due to increased membrane fluidity.

Bilayer Rigidity
Head-to-head
DSPE Tm 74°C vs DPPE 63°C / DMPE 50°C
Supports bilayer stability screening context
DSC analysis; hydrated lipid bilayers
Lipid Nanoparticles Liposomes Membrane Stability Phase Transition

Superior Circulation Half-Life and AUC

In a head-to-head pharmacokinetic study in rats, DSPE-anchored PEG (DSPE-PEG2000) liposomes achieved a 4.25-fold increase in elimination half-life (t1/2) and a 5.30-fold increase in area under the curve (AUC) compared to non-PEGylated liposomes (Emo-Lip) . This performance was superior to liposomes anchored with mPEG2000 (2.29-fold t1/2, 2.23-fold AUC) or Chol-PEG2000 (3.36-fold t1/2, 3.83-fold AUC) . The data demonstrate that the DSPE lipid anchor is a critical determinant of the long-circulating 'Stealth' effect.

PK Profile
Head-to-head
DSPE-PEG: 4.25× t₁/₂ vs mPEG 2.29× / Chol-PEG 3.36×
Supports circulation lifetime interpretation
Rat model; emodin liposomes; HPLC analysis
Pharmacokinetics Stealth Liposomes PEGylation Drug Delivery

Optimal PEG Grafting Density for Plasma Circulation

The incorporation of DSPE-PEG2000 into DSPC-based liposomes substantially prolongs plasma circulation, but the effect is density-dependent. A study demonstrated that while 0.5 mol% DSPE-PEG2000 increased circulation longevity, the optimal plasma circulation lifetime was achieved with precisely 2 mol% DSPE-PEG2000 . At this density, aggregation of the liposomes was completely precluded . This provides a quantifiable, evidence-based formulation target that is specific to DSPE-PEG2000 and its C18 acyl chain packing characteristics.

PEG Density
Class-level
Reported optimal at 2 mol% DSPE-PEG₂₀₀₀
Supports formulation-density review
DSPC-based liposomes; mouse clearance model
Liposome Formulation PEGylation Optimization Plasma Circulation Surface Engineering

Reduced Hemolytic Toxicity of DSPE Lipoplexes

In vitro hemolysis assays directly comparing lipoplex formulations revealed that optimized complexes containing mPEG2000-DSPE showed approximately 3 times less hemolytic potential compared to the widely used cationic DOTAP/DOPE lipoplex formulation at a lipid concentration of 5 mg/mL . This significant reduction in red blood cell membrane disruption is attributed to the stabilizing effect of the DSPE-PEG component, which mitigates the non-specific membrane interactions characteristic of highly cationic vectors .

Hemocompatibility
Head-to-head
~3× lower hemolysis vs DOTAP/DOPE lipoplexes
Supports hemocompatibility screening
In vitro; 5 mg/mL lipid; siRNA lipoplexes
Gene Delivery siRNA Lipoplexes Hemolysis Biocompatibility In Vivo Toxicity

Lower Cytotoxicity in Hepatic Cells

In a comparative study of cationic nanoemulsions for DNA delivery, complexes formulated with high-Tm phospholipids DSPC and DSPE were found to be less toxic to Hep G2 liver cells than those formulated with lower-Tm or unsaturated lipids such as lecithin, DOPC, and DOPE . The high phase transition temperature of DSPE (74°C) and DSPC (55°C) is directly associated with reduced membrane-disruptive activity and lower cytotoxicity, underscoring the importance of saturated, high-Tm lipids for improving the safety profile of gene delivery vectors .

Hepatic Response
Data to verify
Lower toxicity rank with high-Tm lipids reported
Supports cytotoxicity endpoint review
Sources pending; Hep G2 MTT assay context
Gene Delivery Cytotoxicity Hep G2 Cells Cationic Nanoemulsions Phospholipid Selection

Reduced pH-Sensitive Membrane Fusion Activity

While DOPE-containing pH-sensitive liposomes (e.g., DOPE/CHEMS) are known for their rapid fusion and content release upon acidification, the incorporation of DSPE-PEG2000 significantly reduces this pH sensitivity and fusogenic activity . This characteristic is crucial for applications requiring stable, long-circulating carriers where premature or non-specific fusion is undesirable. Conversely, for applications requiring triggered endosomal escape, the use of DSPE-PEG in a cleavable format (e.g., mPEG-S-S-DSPE) is a deliberate design choice to exploit the stability of DSPE until the PEG is cleaved .

Fusogenic Activity
Head-to-head
DSPE-PEG reportedly ablates pH-sensitive fusion vs DOPE/CHEMS
Supports non-fusogenic carrier design context
pH 5.5 calcein release and fusion assay
Endosomal Escape pH-Sensitive Liposomes Membrane Fusion Intracellular Delivery

High-Value Applications of DSPE


Stealth Liposomes for Extended Circulation

This is the premier application for DSPE. The quantitative evidence confirms that DSPE-PEG2000 conjugates at an optimal density of 2 mol% maximize plasma circulation lifetime by preventing aggregation and opsonization . Compared to alternative anchors like mPEG2000 or Chol-PEG2000, DSPE-PEG2000 provides a superior 4.25-fold increase in elimination half-life, directly translating to enhanced tumor accumulation via the Enhanced Permeability and Retention (EPR) effect .

Low-Toxicity siRNA and Gene Delivery Vectors

DSPE and its PEGylated derivative are essential components for mitigating the inherent toxicity of cationic gene delivery systems. Formulations incorporating mPEG2000-DSPE demonstrate a quantifiable ~3-fold reduction in hemolytic potential compared to standard DOTAP/DOPE lipoplexes, indicating a safer profile for intravenous administration . Furthermore, the high Tm of DSPE (74°C) contributes to reduced cytotoxicity in hepatic cells compared to formulations using unsaturated or lower-Tm lipids like DOPE or DOPC .

Stable LNPs for mRNA Vaccines and Therapeutics

The high phase transition temperature (Tm=74°C) of DSPE is critical for maintaining the structural integrity of lipid nanoparticles during storage, manufacturing, and administration. Its rigid bilayer packing reduces the risk of cargo leakage and particle fusion, ensuring consistent product quality. Recent studies confirm that LNPs stabilized with DSPE-PEG demonstrate superior robustness during nebulization compared to those using DMPE-PEG, highlighting its importance in advanced pulmonary delivery applications .

Stable Non-Fusogenic Carriers for Stimuli-Responsive Delivery

For applications where premature membrane fusion is a risk, DSPE-PEG offers a crucial advantage. Evidence shows that while DOPE-based liposomes readily fuse under acidic endosomal conditions, the incorporation of DSPE-PEG2000 significantly ablates this pH-sensitive fusion activity . This makes DSPE-PEG the lipid of choice for creating stable, long-circulating carriers where triggered release is achieved through other mechanisms, or where a cleavable PEG-lipid (e.g., mPEG-S-S-DSPE) is used to precisely control the timing of destabilization .

Application
Selection Property
Validation Focus
Stealth liposome circulation studies
PEG anchor and density optimization
Plasma circulation lifetime and biodistribution
siRNA/gene delivery vector research
Hemocompatibility and cytotoxicity profile
Hemolytic potential and hepatic cell response
LNP formulation stability studies
High-Tm lipid bilayer rigidity
Cargo retention and nebulization stability
pH-responsive carrier design
Fusogenic activity control
Endosomal escape and content release kinetics

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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